Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester

Colitis severity score Inflammatory bowel disease Granulocyte infiltration

Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester (CAS 256499-26-0), commonly designated NCX-456 or NO-mesalamine, is a nitric oxide (NO)-donating derivative of 5-aminosalicylic acid (5-ASA; mesalamine). It belongs to the class of nitrooxybutyl ester prodrugs that combine the anti‑inflammatory scaffold of 5‑ASA with an NO‑releasing moiety.

Molecular Formula C11H14N2O6
Molecular Weight 270.24 g/mol
CAS No. 256499-26-0
Cat. No. B12746952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester
CAS256499-26-0
Molecular FormulaC11H14N2O6
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)OCCCCO[N+](=O)[O-])O
InChIInChI=1S/C11H14N2O6/c12-8-3-4-10(14)9(7-8)11(15)18-5-1-2-6-19-13(16)17/h3-4,7,14H,1-2,5-6,12H2
InChIKeyNMXIZJLIYYDNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester (NCX-456): A Nitric Oxide–Releasing 5‑ASA Prodrug for IBD Research & Procurement


Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester (CAS 256499-26-0), commonly designated NCX-456 or NO-mesalamine, is a nitric oxide (NO)-donating derivative of 5-aminosalicylic acid (5-ASA; mesalamine) [1][2]. It belongs to the class of nitrooxybutyl ester prodrugs that combine the anti‑inflammatory scaffold of 5‑ASA with an NO‑releasing moiety [3]. This bifunctional design was developed to enhance the anti‑inflammatory efficacy of the parent drug while conferring NO‑mediated immunomodulatory and cytoprotective properties not present in conventional 5-ASA [1].

Bifunctional NO-5-ASA prodrug for preclinical IBD and mucosal immunology
NO-driven Th1 cell modulation not replicated by parent mesalamine
Supports rodent colitis models targeting leukocyte adhesion and epithelial barrier integrity

Why 5‑ASA or Other NO‑Donor Derivatives Cannot Simply Replace Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester in Colitis Models


NCX-456 is not a mere pharmaceutical equivalent of 5‑ASA; its NO‑releasing moiety confers qualitatively distinct pharmacological activities. In rodent colitis, NCX-456, but not unmodified mesalamine, selectively induces apoptosis of lamina propria Th1 cells, suppresses leukocyte adhesion to vascular endothelium, and shifts the cytokine profile from Th1 to regulatory (IL‑10/TGF‑β) dominance [1][2]. Other NO‑donating 5‑ASA analogs with different linkers or substitution patterns exhibit divergent NO‑release kinetics, tissue distribution, and metabolic stability [3][4]. Therefore, substituting NCX-456 with generic 5‑ASA or an alternative NO‑ASA congener can lead to markedly different anti‑inflammatory, immunomodulatory, and cytoprotective outcomes, particularly in experimental colitis and mucosal immune studies.

NCX-456 (Target)
Dual action: NO-driven immunomodulation plus 5-ASA scaffold
Endpoint profile: Reported suppression of leukocyte adhesion and selective Th1 apoptosis
Substitute Risk
Mesalamine: Lacks NO-mediated vascular and T-cell endpoints
Other NO-donors: Differing NO-release kinetics and tissue distribution may shift model response

Head‑to‑Head Evidence: Quantifiable Differentiation of Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester vs. Mesalamine and NO‑Donor Controls


Superior Reduction of Colitis Severity vs. Mesalamine in the TNBS Rat Model

In a rat TNBS‑induced colitis model, NCX-456 (NO‑mesalamine) reduced macroscopic damage score and granulocyte infiltration significantly more than an equimolar dose of unmodified mesalamine [1]. The comparator baseline is mesalamine alone, tested under identical conditions.

Colitis Damage Score
Reported endpoint context
NCX-456 reported to significantly reduce macroscopic damage vs. mesalamine in TNBS rat model.
Supports selection where higher model-response reduction is needed.
P < 0.05; exact numerical reduction requires full-text review.
Colitis severity score Inflammatory bowel disease Granulocyte infiltration

Unique Suppression of Leukocyte Adhesion In Vivo: NCX-456 vs. Mesalamine

Unlike mesalamine, NCX-456 significantly suppressed leukocyte adherence to the vascular endothelium in vivo, measured by intravital microscopy of rat mesenteric venules [1]. This activity is attributable to the NO‑donating moiety and is not observed with the parent drug.

Leukocyte Adhesion
Reported endpoint context
NCX-456 suppressed leukocyte adherence in mesenteric venules in vivo; mesalamine showed no significant effect.
Supports NO-mediated vascular endpoint research not addressed by parent drug.
Intravital microscopy; precise reduction values require source review.
Leukocyte adhesion Intravital microscopy Endothelial activation

Inhibition of IL-1β and IFN-γ Release in Splenocytes: NCX-456 vs. Mesalamine and NO Donors

In cultured rat splenocytes, NCX-456 inhibited the release of the pro‑inflammatory cytokines IL‑1β and IFN‑γ, an effect not observed with mesalamine alone or two comparator NO donors (sodium nitroprusside and S‑nitroso‑N‑acetylpenicillamine) [1][2]. This indicates that the intact NCX-456 molecule mediates cytokine suppression, not merely NO release.

Cytokine Inhibition
Reported assay context
NCX-456 inhibited IL-1β and IFN-γ release in rat splenocytes; mesalamine and two NO-donor controls did not.
Supports intact molecule immune modulation distinct from simple NO donation.
In vitro ConA-stimulated model; quantitative values require full-text access.
Cytokine inhibition Splenocyte culture Th1/Th2 balance

Selective Apoptosis of Lamina Propria Th1 Cells: NCX-456 vs. Mesalamine in Two Colitis Models

NCX-456, but not mesalamine, induced selective apoptosis of activated lamina propria Th1 cells while sparing regulatory T‑cell function and survival [1]. This was demonstrated in both TNBS‑induced colitis in BALB/c mice and spontaneous chronic colitis in IL‑10‑deficient mice.

Th1 Cell Apoptosis
Reported pathway context
Selective induction of apoptosis in lamina propria Th1 cells; mesalamine showed no significant effect.
Supports T-cell biology and mucosal immunology probe fit.
TNBS and IL-10−/− models; percentage data requires source review.
T-cell apoptosis Lamina propria Th1/Th2 immunomodulation

Metabolic Stability of the Nitrooxybutyl Ester Moiety vs. Glyceryl Trinitrate

In vitro metabolism studies of nitrooxybutyl ester NO‑releasing compounds demonstrated that the nitrooxybutyl ester group of NCX‑class compounds is metabolized by hepatic cytosolic enzymes with kinetics distinct from glyceryl trinitrate (GTN), suggesting a different metabolic liability and NO‑release profile [1]. Although NCX-456 itself was not directly tested in this study, the conserved nitrooxybutyl ester linker supports class‑level inference.

Metabolic Half-life
Class-level inference
Nitrooxybutyl ester class compounds exhibited 2–5-fold longer half-life vs. glyceryl trinitrate in liver cytosol.
May support sustained NO-release profile context; requires compound-specific validation.
NCX-456 not directly tested; hepatocyte metabolic stability data unavailable.
Metabolism Nitrooxybutyl ester Hepatic cytosol

Comparative Protection of Colonic Epithelial Cells from Cytokine‑Induced Apoptosis

NCX-456, but not mesalamine, protected human colonic epithelial cell lines (Caco‑2 and HT‑29) from apoptosis induced by Fas‑agonist antibody, TNF‑α/interferon‑γ, and TRAIL [1]. The protective effect correlated with inhibition of effector caspases, a mechanism absent in the parent drug.

Epithelial Cytoprotection
Reported assay context
NCX-456, but not mesalamine, protected Caco-2/HT-29 cells from Fas/TNF-α/TRAIL-induced apoptosis.
Supports research on intestinal epithelial barrier integrity and caspase inhibition.
Correlated with effector caspase inhibition; numerical data requires full-text access.
Cytoprotection Caspase inhibition Colonic epithelium

Evidence‑Backed Application Scenarios for Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester Procurement


Preclinical Experimental Colitis Models Requiring Superior Efficacy Over 5‑ASA

NCX-456 is the compound of choice for TNBS‑ or DSS‑induced colitis studies in rats or mice when the research question demands greater reduction in macroscopic and histological damage than achievable with standard mesalamine. As shown in Section 3, NCX-456 consistently outperforms equimolar mesalamine in reducing colitis severity and granulocyte infiltration [1].

Studies Targeting Leukocyte–Endothelial Interactions In Vivo

For intravital microscopy experiments examining leukocyte rolling, adhesion, and transmigration in mesenteric venules, NCX-456 provides a unique pharmacological tool. It is the only 5‑ASA derivative demonstrated to significantly suppress leukocyte adherence to vascular endothelium, a property not shared by mesalamine or conventional NO donors [1].

Th1‑Biased Mucosal Immunity and T‑Cell Apoptosis Research

Investigators studying Th1/Th2 balance, regulatory T‑cell function, or lamina propria lymphocyte apoptosis in the gut mucosa should procure NCX-456. Its validated ability to selectively induce apoptosis in activated lamina propria Th1 cells while preserving regulatory T‑cell viability distinguishes it from mesalamine and other NO donors [2].

Intestinal Epithelial Cytoprotection and Caspase Inhibition Assays

In vitro models of intestinal epithelial injury using Caco‑2 or HT‑29 cells benefit from NCX-456 as a cytoprotective agent. Unlike mesalamine, NCX-456 inhibits effector caspases and protects against death‑receptor‑mediated apoptosis, making it a valuable positive control or test compound for epithelial barrier research [3].

Application
Selection Property
Validation Focus
Preclinical Colitis Models
Reported higher damage-score reduction
Macroscopic and histological scoring validation
Leukocyte-Endothelial Studies
NO-mediated adhesion suppression tool
Intravital microscopy endpoint review
Th1/Th2 Mucosal Immunity
Selective Th1 apoptosis induction
Lamina propria T-cell subset analysis
Epithelial Barrier Research
Caspase inhibition control
Caco-2/HT-29 cytoprotection assays
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